5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S2 and a molecular weight of 252.74 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-mercapto-pyridine with N,N-dimethylsulfonamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
- 5-Iodo-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
- 5-Fluoro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide
Uniqueness
5-Chloro-4-mercapto-N,N-dimethylpyridine-3-sulfonamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group can participate in specific substitution reactions that are not as readily accessible with other halogens .
Properties
Molecular Formula |
C7H9ClN2O2S2 |
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Molecular Weight |
252.7 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S2/c1-10(2)14(11,12)6-4-9-3-5(8)7(6)13/h3-4H,1-2H3,(H,9,13) |
InChI Key |
DTYPEDMRRXHYPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC=C(C1=S)Cl |
Origin of Product |
United States |
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